Superior Quality of Life Improvement Versus Mebeverine in IBS Patients
In a head-to-head randomized controlled trial, trimebutine maleate demonstrated statistically significantly superior improvement in quality of life (QoL) compared to mebeverine, despite no statistically significant differences in symptom resolution for abdominal pain, stool consistency, or stool frequency [1][2]. This QoL advantage represents a meaningful patient-centered outcome for procurement decisions where holistic patient benefit is prioritized.
| Evidence Dimension | Quality of Life (IBS-QoL score improvement) |
|---|---|
| Target Compound Data | Mean IBS-QoL score decreased from 103.64 to 82.80 (p<0.05 vs baseline; p<0.05 vs mebeverine) |
| Comparator Or Baseline | Mebeverine: Mean IBS-QoL score decreased from 106.36 to 95.58 (p<0.05 vs baseline) |
| Quantified Difference | Trimebutine achieved a 12.78-point greater QoL score reduction than mebeverine; statistically significant between-group difference (p<0.05) |
| Conditions | 6-week RCT; N=122 adult IBS patients; trimebutine 200 mg tid vs mebeverine 135 mg tid; validated 34-item IBS-QoL questionnaire |
Why This Matters
For formulary selection and procurement, QoL superiority offers a quantifiable patient-centered differentiator when symptom resolution metrics are comparable between agents.
- [1] Rahman MZ, Ahmed DS, Mahmuduzzaman M, et al. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014;23(1):105-113. View Source
- [2] CADTH. Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Nov 30. Table A6: Summary of Findings of Included Clinical Studies. View Source
